Cas no 3661-73-2 (Benzamide, 4-ethenyl-)

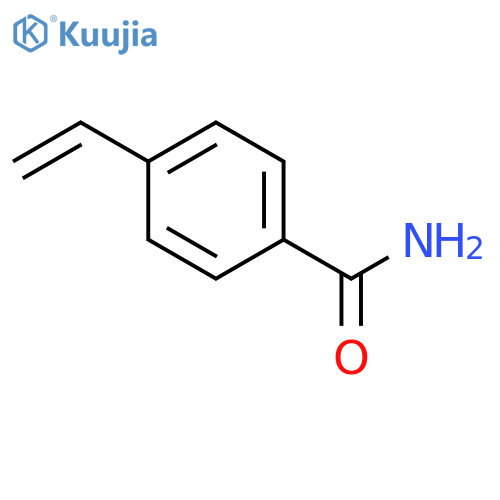

Benzamide, 4-ethenyl- structure

商品名:Benzamide, 4-ethenyl-

Benzamide, 4-ethenyl- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-ethenyl-

- 4-ethenylbenzamide

- 4-carbamoylstyrene

- 4-Vinylbenzamide

- 4-Vinyl-benzoesaeure-amid

- 4-vinyl-benzoic acid amide

- Benzamide,4-ethenyl

- p-Vinyl-benzamid

- p-Vinylbenzamide

- NSC-142463

- YFCIQZMEGLCRKA-UHFFFAOYSA-N

- AKOS006342042

- DTXSID40301326

- EN300-6772491

- 4-Vinylbenzamide #

- 3661-73-2

- NSC142463

- Z1203578780

- SCHEMBL1051273

-

- インチ: InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11)

- InChIKey: YFCIQZMEGLCRKA-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(C(N)=O)=CC=1)=C

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 1.097

- ふってん: 301.5°Cat760mmHg

- フラッシュポイント: 136.2°C

- 屈折率: 1.603

- PSA: 43.09000

- LogP: 2.12880

Benzamide, 4-ethenyl- セキュリティ情報

Benzamide, 4-ethenyl- 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Benzamide, 4-ethenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6772491-2.5g |

4-ethenylbenzamide |

3661-73-2 | 95% | 2.5g |

$1034.0 | 2023-07-09 | |

| Aaron | AR00CPGS-50mg |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 50mg |

$164.00 | 2025-02-14 | |

| Aaron | AR00CPGS-100mg |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 100mg |

$234.00 | 2025-02-14 | |

| Aaron | AR00CPGS-500mg |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 500mg |

$585.00 | 2025-02-14 | |

| 1PlusChem | 1P00CP8G-100mg |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 100mg |

$243.00 | 2024-05-04 | |

| 1PlusChem | 1P00CP8G-250mg |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 250mg |

$320.00 | 2024-05-04 | |

| 1PlusChem | 1P00CP8G-10g |

Benzamide, 4-ethenyl- (9CI) |

3661-73-2 | 95% | 10g |

$2867.00 | 2024-05-04 | |

| Enamine | EN300-6772491-0.5g |

4-ethenylbenzamide |

3661-73-2 | 95% | 0.5g |

$407.0 | 2023-07-09 | |

| Enamine | EN300-6772491-5.0g |

4-ethenylbenzamide |

3661-73-2 | 95% | 5.0g |

$1530.0 | 2023-07-09 | |

| Enamine | EN300-6772491-0.1g |

4-ethenylbenzamide |

3661-73-2 | 95% | 0.1g |

$152.0 | 2023-07-09 |

Benzamide, 4-ethenyl- 関連文献

-

Myungeun Seo,Jeyoung Park,Sang Youl Kim Org. Biomol. Chem. 2012 10 5332

-

Yuguang Wang,Zhongli Wu,Qin Li,Bingchun Zhu,Lei Yu Catal. Sci. Technol. 2017 7 3747

-

Shuangshuang Zhang,Xiaoxiao Cheng,Junzhi Wang,Zhengbiao Zhang,Wei Zhang,Xiulin Zhu Polym. Chem. 2018 9 5155

-

Katja Nilles,Patrick Theato Polym. Chem. 2011 2 376

-

Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087

3661-73-2 (Benzamide, 4-ethenyl-) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量